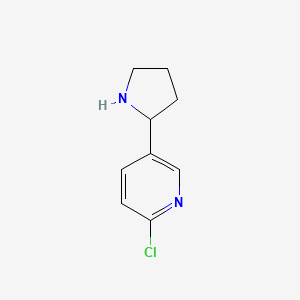
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a member of the acetamide family and is commonly referred to as BFA. BFA has been found to have a wide range of applications in scientific research, including the study of cell biology, biochemistry, and pharmacology. In
科学的研究の応用
BFA has been widely used in scientific research for its ability to disrupt the Golgi apparatus, a cellular organelle involved in protein processing and secretion. BFA has been used to study the role of the Golgi apparatus in various cellular processes, including protein trafficking, glycosylation, and cell division. BFA has also been used to investigate the mechanism of action of various drugs and toxins, including ricin and cholera toxin.
作用機序
BFA acts by inhibiting the function of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicle trafficking between the Golgi apparatus and the endoplasmic reticulum (ER). BFA binds to ARF and prevents it from interacting with its effector proteins, leading to the disassembly of the Golgi apparatus and the redistribution of its contents to the ER.
Biochemical and Physiological Effects:
BFA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein secretion, the disruption of the actin cytoskeleton, and the induction of apoptosis. BFA has also been shown to activate the unfolded protein response (UPR), a cellular stress response pathway that is activated in response to ER stress.
実験室実験の利点と制限
One of the main advantages of BFA is its ability to selectively disrupt the Golgi apparatus without affecting other cellular organelles. This allows researchers to study the specific role of the Golgi apparatus in various cellular processes. However, one of the limitations of BFA is its cytotoxicity, which can limit its use in certain experiments. BFA is also known to be unstable in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research involving BFA. One area of interest is the development of new BFA analogs with improved stability and reduced cytotoxicity. Another area of interest is the use of BFA in combination with other drugs or toxins to study their mechanism of action. Finally, BFA could be used to investigate the role of the Golgi apparatus in various disease states, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a synthetic compound that has been widely used in scientific research for its ability to disrupt the Golgi apparatus. BFA has a wide range of applications in cell biology, biochemistry, and pharmacology, and has been used to study the mechanism of action of various drugs and toxins. While BFA has some limitations, its unique properties make it a valuable tool for scientific research.
合成法
The synthesis of BFA involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization to obtain pure BFA.
特性
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAACGOHJHBRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[2-(4-Fluorophenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2709574.png)
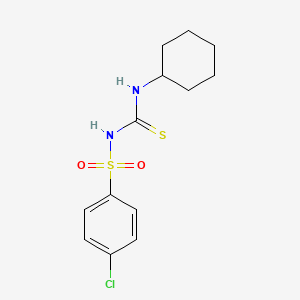

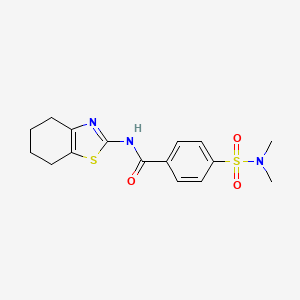
![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)
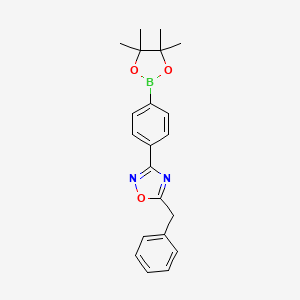
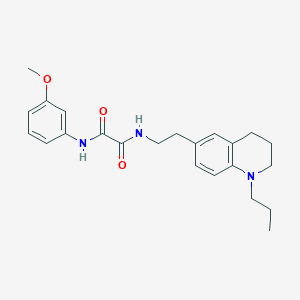

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2709593.png)
![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2709594.png)
